(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-49-3 . It has a molecular weight of 238.07 . The compound is used in scientific research, particularly in the field of drug discovery and medicinal chemistry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Synthesis in Organic Chemistry
Optical Modulation and Material Science
This compound plays a role in optical modulation. It's involved in the modulation of near-infrared fluorescence in response to saccharide binding when conjugated with polyethylene glycol and single-walled carbon nanotubes. This process demonstrates a clear link between the boronic acid structure and the photoluminescence quantum yield, providing insights for applications in material science (B. Mu et al., 2012).
Synthesis of Glucose Sensing Materials
Another application is in the development of glucose sensing materials. A derivative of this compound has been synthesized for use in constructing glucose sensors that operate at physiological pH, highlighting its potential in biomedical applications (Sasmita Das et al., 2003).
Chemical Characterization and Analysis
Further studies include the chemical characterization and analysis of related boronic acid derivatives. This includes crystal structure and conformational analyses, which are essential for understanding their physicochemical properties and potential applications in various fields (P.-Y. Huang et al., 2021).
Safety and Hazards
Mechanism of Action
- In SM coupling, boronic acids serve as nucleophilic partners that transfer their organic groups to a palladium catalyst. The palladium undergoes oxidative addition, forming a new Pd–C bond with the electrophilic organic fragment .
Target of Action
Mode of Action
Properties
IUPAC Name |
[3-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-2-4-16(5-3-15)9-10-6-11(13(17)18)8-12(14)7-10/h6-8,17-18H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIWMWKONCOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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